molecular formula C13H15N3O5 B2697388 {2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid CAS No. 909352-47-2

{2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid

Cat. No.: B2697388
CAS No.: 909352-47-2
M. Wt: 293.279
InChI Key: NXOMHWZAYSWVRP-UHFFFAOYSA-N
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Description

{2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid: is a complex organic compound belonging to the benzimidazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common method is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The reaction conditions often require heating and the use of catalysts to drive the formation of the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the benzimidazole ring allows for oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the benzimidazole ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: : Various nucleophiles, depending on the desired substitution product

Major Products Formed

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique compared to other benzimidazoles due to its specific functional groups and structural features. Similar compounds include:

  • Benzimidazole: : A simpler analog without additional functional groups.

  • 2,3-Dihydrobenzimidazole: : A related compound with a different substitution pattern.

  • 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole: : A close structural relative with variations in the substitution pattern.

Each of these compounds has distinct properties and applications, highlighting the uniqueness of {2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid.

Properties

IUPAC Name

2-[2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-15-9-4-3-8(5-10(9)16(2)13(15)20)14-11(17)6-21-7-12(18)19/h3-5H,6-7H2,1-2H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOMHWZAYSWVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)COCC(=O)O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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